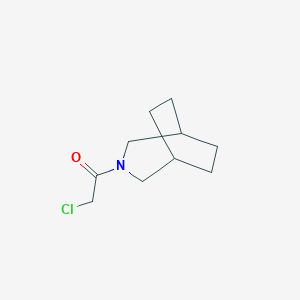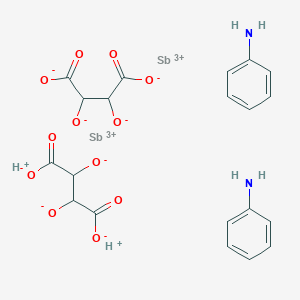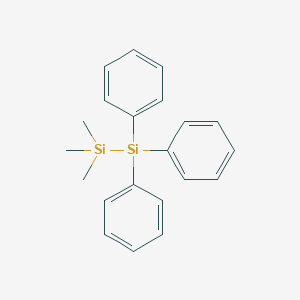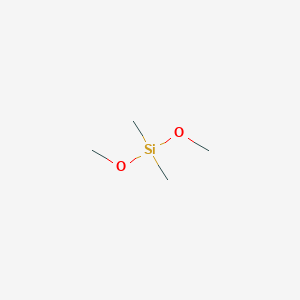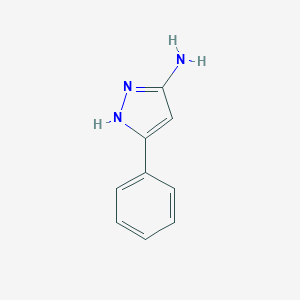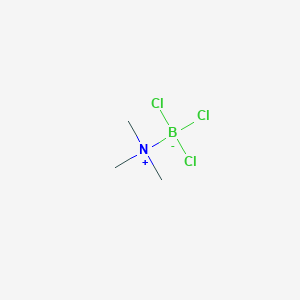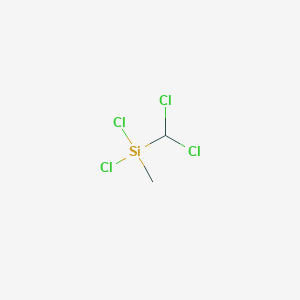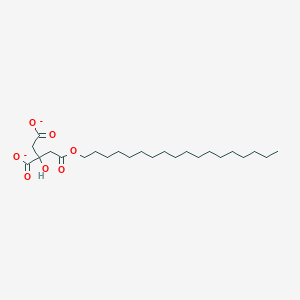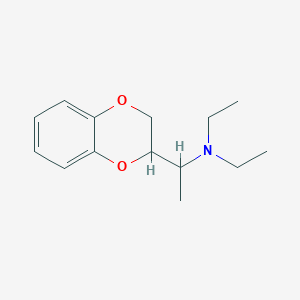
N,N-Diethyl-alpha-methyl-1,4-benzodioxane-2-methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-alpha-methyl-1,4-benzodioxane-2-methanamine, commonly known as MDMA, is a psychoactive drug that has gained popularity as a recreational drug due to its euphoric and empathogenic effects. However, MDMA has also been the subject of scientific research due to its potential therapeutic applications in the treatment of mental health disorders such as post-traumatic stress disorder (PTSD).
作用機序
MDMA works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This results in increased feelings of euphoria, empathy, and emotional openness. MDMA also has an effect on certain receptors in the brain, including the 5-HT2A and 5-HT2C receptors, which are involved in regulating mood and anxiety.
生化学的および生理学的効果
MDMA has a number of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. It also causes the release of hormones such as oxytocin, which is involved in social bonding and trust. In addition, MDMA has been shown to increase activity in certain areas of the brain, including the amygdala and prefrontal cortex, which are involved in emotional processing and regulation.
実験室実験の利点と制限
MDMA has several advantages for use in scientific research, including its ability to enhance empathy and emotional openness, which can be useful in therapeutic settings. However, there are also limitations to its use, including the potential for abuse and the fact that it can be difficult to control the dosage and purity of the drug.
将来の方向性
There are several potential future directions for research on MDMA. One area of interest is the use of MDMA-assisted psychotherapy for the treatment of other mental health disorders, such as anxiety and depression. Another area of interest is the development of new drugs that have similar effects to MDMA but with fewer side effects and less potential for abuse. Finally, there is also interest in studying the long-term effects of MDMA use, particularly in terms of its impact on brain function and mental health.
合成法
MDMA is synthesized from safrole, a natural substance found in certain plants, through a multi-step chemical process that involves several reagents and catalysts. The synthesis of MDMA is complex and requires expertise in organic chemistry.
科学的研究の応用
MDMA has been the subject of numerous scientific studies due to its potential therapeutic applications. In recent years, there has been growing interest in the use of MDMA-assisted psychotherapy for the treatment of N,N-Diethyl-alpha-methyl-1,4-benzodioxane-2-methanamine. Studies have shown that MDMA can enhance the therapeutic process by increasing empathy, reducing fear and defensiveness, and promoting emotional openness.
特性
CAS番号 |
1457-20-1 |
|---|---|
製品名 |
N,N-Diethyl-alpha-methyl-1,4-benzodioxane-2-methanamine |
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC名 |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N,N-diethylethanamine |
InChI |
InChI=1S/C14H21NO2/c1-4-15(5-2)11(3)14-10-16-12-8-6-7-9-13(12)17-14/h6-9,11,14H,4-5,10H2,1-3H3 |
InChIキー |
UZMHRXRCOWWOQJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(C)C1COC2=CC=CC=C2O1 |
正規SMILES |
CCN(CC)CCC1COC2=CC=CC=C2O1 |
同義語 |
N,N-Diethyl-α-methyl-1,4-benzodioxane-2-methanamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)
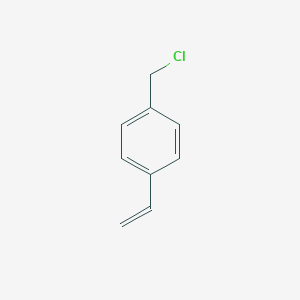
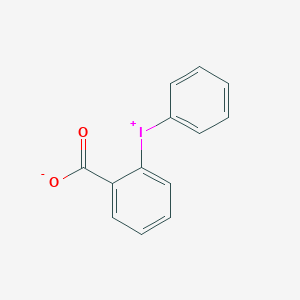
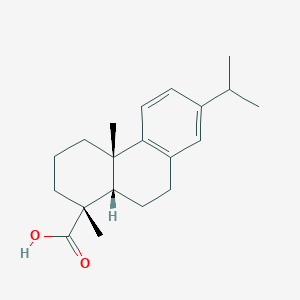
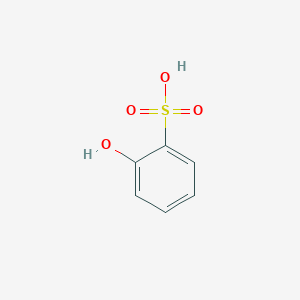
![3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-](/img/structure/B74306.png)
